对氨基乙基苯甲醛盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

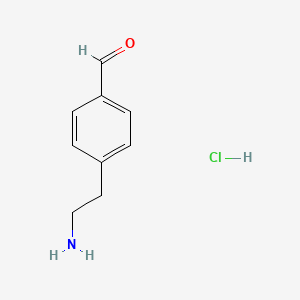

p-Aminoethylbenzaldehyde HCl is a derivative of benzaldehyde with an amino group at the para position. It is a compound of interest in various chemical syntheses and reactions due to its functional groups. While the provided papers do not directly discuss p-Aminoethylbenzaldehyde HCl, they do provide insights into the behavior of similar compounds, such as 2-aminobenzaldehydes and p-dimethylaminobenzaldehyde, which can be extrapolated to understand the properties and reactivity of p-Aminoethylbenzaldehyde HCl.

Synthesis Analysis

The synthesis of complex aminals from 2-aminobenzaldehydes is demonstrated in the first paper, where a scandium pentafluorobenzoate-catalyzed cascade reaction is used to create polycyclic ring-fused aminals . Although this paper does not directly address p-Aminoethylbenzaldehyde HCl, the methodology could potentially be applied to synthesize related compounds, suggesting that p-Aminoethylbenzaldehyde HCl could also participate in similar cascade reactions under the right conditions.

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal and molecular structure of a related compound, p-aminobenzaldehyde cyclohexylthiosemicarbazone . The study reveals how the molecule is arranged in the solid state and the types of intramolecular and intermolecular interactions it forms. This information is valuable for understanding how p-Aminoethylbenzaldehyde HCl might crystallize and what kind of molecular interactions it might exhibit.

Chemical Reactions Analysis

The first paper's discussion of the formation of ring-fused aminals and analogues of Tröger's base from 2-aminobenzaldehydes indicates that p-Aminoethylbenzaldehyde HCl could potentially undergo similar reactions to form heterocyclic compounds . The presence of the amino group in the para position is likely to influence the reactivity and the types of reactions the compound can participate in.

Physical and Chemical Properties Analysis

The solubility of p-dimethylaminobenzaldehyde in aqueous solutions of HCl and H2SO4 is explored in the third paper . This study provides insights into how the substitution of functional groups on the benzaldehyde core can affect solubility and interaction with acids. By analogy, p-Aminoethylbenzaldehyde HCl is expected to have its solubility influenced by the presence of the amino group and its protonation state in acidic environments.

科学研究应用

蛋白质组学研究

对氨基乙基苯甲醛盐酸盐在蛋白质组学研究中得到应用 . 蛋白质组学是蛋白质的大规模研究,特别是它们的结构和功能。这种化合物可以在该领域以多种方式使用,例如在蛋白质结构分析或开发蛋白质鉴定和表征的新技术中。

药物中的结构单元

由于其结构的通用性和在氨基和羧基基团上进行取代的能力,对氨基苯甲酸(PABA)在结构上与对氨基乙基苯甲醛盐酸盐相似,是药物中常用的结构单元 . 它非常适合开发具有潜在医疗应用的各种新型分子。

潜在的治疗应用

一些研究的重点是基于 PABA 的治疗化学物质作为分子靶标及其在生物过程中的使用 . PABA 化合物已被观察到具有抗癌、抗阿尔茨海默病、抗菌、抗病毒、抗氧化和抗炎特性,这表明它们在未来的临床试验中作为治疗剂的潜力 .

属性

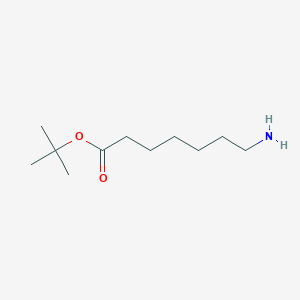

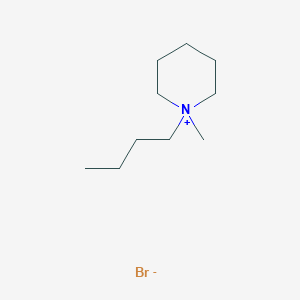

IUPAC Name |

4-(2-aminoethyl)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,7H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQBVINMJVONLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612261 |

Source

|

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64353-37-3 |

Source

|

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64353-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)